molecular formula C18H27N3O2 B2472573 N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline CAS No. 2310099-27-3

N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline

Cat. No.: B2472573
CAS No.: 2310099-27-3
M. Wt: 317.433
InChI Key: LCEIJXHYLMTOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline is a complex organic compound that features a unique structure combining aniline, diazepane, and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline typically involves multiple steps. One common method includes the reaction of N,N-dimethylaniline with oxolane derivatives under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline is unique due to its combination of aniline, diazepane, and oxolane structures. This unique arrangement provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-19(2)16-6-3-5-15(13-16)18(22)21-9-4-8-20(10-11-21)17-7-12-23-14-17/h3,5-6,13,17H,4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEIJXHYLMTOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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